Methyl 6-methoxy-2-azaspiro[3.5]nonane-1-carboxylate
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Overview
Description
Methyl 6-methoxy-2-azaspiro[3.5]nonane-1-carboxylate is a chemical compound with the molecular formula C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-2-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process and solvents such as dichloromethane or ethanol to dissolve the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-2-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 6-methoxy-2-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The methoxy and ester groups can also participate in hydrogen bonding and other interactions, contributing to its overall effect .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.5]nonane-1-carboxylic acid, 6-methoxy-, methyl ester: Shares a similar spirocyclic structure but differs in the functional groups attached.
1-Substituted 2-azaspiro[3.3]heptanes:
Uniqueness
Methyl 6-methoxy-2-azaspiro[3.5]nonane-1-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure.
Biological Activity
Methyl 6-methoxy-2-azaspiro[3.5]nonane-1-carboxylate is a compound belonging to the azaspiro family, characterized by its unique spirocyclic structure. This article delves into its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
Structural Characteristics
This compound features a rigid spirocyclic framework that contributes to its stability and bioactivity. The presence of a methoxy group at the 6-position enhances its solubility and may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C10H17NO2 |
Molecular Weight | 183.25 g/mol |
IUPAC Name | This compound |
CAS Number | To be determined |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various pathogens, indicating a role in antimicrobial therapy.
- Antimalarial Activity : Similar compounds have shown effectiveness in inhibiting malaria parasites, suggesting a need for further investigation into this compound's activity against Plasmodium species.
- Enzyme Modulation : The compound may interact with specific enzymes, influencing metabolic pathways and cellular responses.
The biological activity of this compound is believed to stem from its ability to bind to molecular targets such as enzymes and receptors. For instance, studies on related azaspiro compounds have demonstrated their capacity to inhibit enzymes involved in critical metabolic processes.
Case Study: Antimicrobial Activity
A study investigating the antimicrobial properties of this compound found that it effectively inhibited the growth of several bacterial strains. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate | C10H17NO2 | Contains a methoxy group at the 7-position |
Methyl 2-azaspiro[3.5]nonane-1-carboxylate | C10H17NO2 | Lacks methoxy group; simpler structure |
Methyl 7,7-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate | C12H21NO2 | Contains additional methyl groups enhancing steric bulk |
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
methyl 6-methoxy-2-azaspiro[3.5]nonane-3-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-14-8-4-3-5-11(6-8)7-12-9(11)10(13)15-2/h8-9,12H,3-7H2,1-2H3 |
InChI Key |
HQXXLPFQVGEKIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC2(C1)CNC2C(=O)OC |
Origin of Product |
United States |
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